2-({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid
Description
Properties
IUPAC Name |
2-[(2-methyl-3-propan-2-yloxycarbonyl-1-benzofuran-5-yl)oxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-8(2)20-15(18)14-9(3)21-12-5-4-10(6-11(12)14)19-7-13(16)17/h4-6,8H,7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGFDNOGKMHRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)O)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid can be achieved through a multi-step synthetic route. One common method involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of an appropriate precursor, such as 2-hydroxybenzaldehyde, with an alkyne in the presence of a catalyst like palladium.
Introduction of the Acetic Acid Moiety: The acetic acid moiety can be introduced through an esterification reaction, where the benzofuran derivative is reacted with an acetic acid derivative in the presence of a strong acid catalyst.
Functional Group Modifications:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening techniques can help identify the most efficient catalysts and reaction conditions for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the benzofuran ring or the acetic acid moiety is oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed on the compound to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: Formation of benzofuran-2-carboxylic acid or benzofuran-2-one.
Reduction: Formation of benzofuran-2-methanol or benzofuran-2-ol.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
2-({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials and as a precursor for the synthesis of functional polymers.
Mechanism of Action
The mechanism of action of 2-({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Key structural analogues include benzofuran derivatives with variations in substituents at positions 2, 3, and 4. Below is a comparative analysis:
Key Observations :
- Substituent Position 3: The propan-2-yloxy carbonyl group in the target compound likely enhances steric bulk compared to methylsulfanyl (C₁₂H₁₁FO₂S) or methylbenzoyl (C₁₈H₁₄O₅) groups. This may reduce intermolecular packing efficiency but improve solubility in nonpolar solvents .
- For example, 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid forms centrosymmetric dimers via O–H···O bonds, stabilizing its crystal lattice .
Crystallographic and Conformational Differences
- Dihedral Angles : In 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid, the dihedral angle between the benzofuran and imidazole rings is 34.93°, indicating moderate planarity disruption . By contrast, the title compound’s benzofuran-acetic acid linkage likely adopts a more planar conformation due to fewer steric clashes.
- Hydrogen Bonding : Intramolecular C–H···O bonds in the nitro-imidazole analogue stabilize its conformation , whereas the acetic acid group in the target compound may favor intermolecular O–H···O or O–H···N interactions, similar to those observed in 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid .
Pharmacological and Physicochemical Implications
- Bioactivity : While specific data for the target compound are unavailable, structurally related benzofuran derivatives exhibit antimicrobial and antitumor activities. For example, 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid shows promise in antifungal applications .
Biological Activity
2-({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid, often referred to as a benzofuran derivative, has garnered attention due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and research sources.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 292.2839 g/mol. Its structure includes a benzofuran moiety linked to an acetic acid functional group, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anti-inflammatory Properties :
- Antioxidant Activity :
- G Protein-Coupled Receptor Modulation :
Case Studies
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Pro-inflammatory Cytokines : By blocking the signaling pathways that lead to the production of inflammatory mediators.
- Scavenging of Free Radicals : The compound's structure allows it to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage.
- Modulation of GPCR Signaling : The compound may alter GPCR-mediated signaling pathways, affecting pain perception and inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
